molecular formula C22H23N5O2 B4045305 4,4'-({4-[methyl(phenyl)amino]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)

4,4'-({4-[methyl(phenyl)amino]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B4045305
M. Wt: 389.4 g/mol
InChI Key: BLSGFYDTABAMAS-UHFFFAOYSA-N
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Description

This compound is a bis pyrazol base ligand . It has been used in the complexation of analytes, specifically for Fe(3+) and Mn(2+), with a ratio of ligand to metal in metal complexes of 1:1 and 1:2 respectively .


Synthesis Analysis

The synthesis of this compound involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The products were synthesized in high to excellent yield, and pure products were isolated by simple filtration .


Molecular Structure Analysis

The molecular structure of this compound is characterized by physicochemical properties and spectral means (IR and NMR) .


Chemical Reactions Analysis

The compound is involved in Knoevenagel condensation between malononitrile or 3-methyl 1-phenyl- 1H -pyrazol-5- (4 H )-one with aromatic aldehydes . The reaction of aryl aldehydes with malononitrile afforded excellent yields after 1–6 min in aqueous media at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by physicochemical properties and spectral means (IR and NMR) .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The chemistry of compounds similar to "4,4'-({4-[methyl(phenyl)amino]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)" is vital for the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and dyes. These compounds serve as building blocks in creating versatile cynomethylene dyes, highlighting the significant potential in dye synthesis and heterocyclic chemistry applications (Gomaa & Ali, 2020).

Organic Semiconductors for OLED Devices

  • BODIPY-based materials, which share structural motifs with the chemical , have emerged as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their role as active materials in OLED devices, especially as 'metal-free' infrared emitters, is being explored, indicating the chemical's relevance in the development of organic electronic devices (Squeo & Pasini, 2020).

Environmental Toxin Studies

  • Studies on compounds like 2,4-Di-tert-butylphenol and its analogs, which could share some environmental persistence characteristics with "4,4'-({4-[methyl(phenyl)amino]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)," help in understanding the impact of industrial chemicals on ecosystems. These studies are crucial for assessing the toxicological profile of chemicals released into the environment, thus informing regulatory and remediation efforts (Zhao et al., 2020).

Mechanism of Action

The compound has shown cytotoxic effects on the RKO cell line . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Properties

IUPAC Name

5-methyl-4-[[4-(N-methylanilino)phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-13-18(21(28)25-23-13)20(19-14(2)24-26-22(19)29)15-9-11-17(12-10-15)27(3)16-7-5-4-6-8-16/h4-12,20H,1-3H3,(H2,23,25,28)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSGFYDTABAMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)N(C)C3=CC=CC=C3)C4=C(NNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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